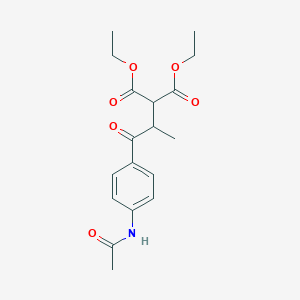

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Overview

Description

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic compound that belongs to the class of malonates. It is characterized by the presence of a diethyl malonate core, which is substituted with a 1-(4-acetamidophenyl)-1-oxopropan-2-yl group. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate typically involves the following steps:

Preparation of Diethyl Malonate: Diethyl malonate is prepared by the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Formation of the Intermediate: The intermediate, 1-(4-acetamidophenyl)-1-oxopropan-2-yl, is synthesized by the acetylation of 4-aminophenylpropan-2-one using acetic anhydride.

Condensation Reaction: The final step involves the condensation of diethyl malonate with the intermediate in the presence of a base such as sodium ethoxide. This reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol for ester substitution.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Antiproliferative Effects

Research indicates that diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate exhibits significant antiproliferative activity against various cancer cell lines. A study published in Medicinal Chemistry Research highlights its potential as a microtubule-targeting agent, which is vital for inhibiting cancer cell growth .

Cancer Treatment

Given its biological properties, this compound is being investigated for its potential use in cancer therapies. Its ability to target microtubules positions it alongside other chemotherapeutic agents that aim to halt tumor growth.

Pain Management

Additionally, this compound has been explored for its analgesic properties. Studies suggest that it may modulate pain pathways, making it a candidate for developing new pain management therapies.

Study 1: Antiproliferative Activity

A notable study assessed the antiproliferative effects of this compound on human cancer cell lines. The findings indicated a dose-dependent response, with significant inhibition observed at higher concentrations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Study 2: Mechanistic Insights

Another research article delved into the mechanistic insights of the compound's action on tubulin dynamics. The results demonstrated that treatment with this compound led to significant alterations in tubulin polymerization rates, further supporting its role as a microtubule inhibitor .

Mechanism of Action

The mechanism of action of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis, making it useful in the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.

Diethyl Acetamidomalonate: Another derivative of malonic acid, used in the synthesis of amino acids and pharmaceuticals.

Uniqueness

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules that require precise structural features.

Biological Activity

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, with the CAS number 81937-39-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 349.38 g/mol. The compound has several notable structural features that may contribute to its biological activities:

| Property | Value |

|---|---|

| Molecular Weight | 349.378 g/mol |

| LogP | 2.8557 |

| Polar Surface Area (PSA) | 102.26 Ų |

| Number of Rotatable Bonds | 11 |

| H-bond Acceptors | 6 |

| H-bond Donors | 1 |

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in breast cancer models by targeting microtubules, which are crucial for cell division .

The proposed mechanism involves the inhibition of tubulin polymerization, leading to disrupted mitotic spindle formation and ultimately cell cycle arrest. This effect is particularly relevant in the context of cancer therapy, where targeting rapidly dividing cells is a common strategy.

Case Studies

- Breast Cancer Research : A study explored the effects of derivatives of diethyl malonate on MDA-MB-231 breast adenocarcinoma cells, revealing both antiproliferative and anti-metastatic properties . The compounds were shown to inhibit migration and induce apoptosis in these cells.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have highlighted how variations in substituents can enhance biological activity. For example, modifications at the para position of the phenyl ring significantly influenced the potency against cancer cell lines .

- Synthesis and Evaluation : A series of synthesized derivatives were evaluated for their biological activities, leading to the identification of several potent compounds with improved efficacy compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate?

- Methodology : A three-step synthesis is reported:

Deprotonation with sodium hydride (NaH) in DMF at 50°C for 1.5 hours.

Alkylation with a halogenated intermediate (e.g., 2-(4-octylphenyl)ethyl bromide) at 80°C for 3 hours.

Quenching with water to yield the product (80% yield) .

- Key Considerations : Ensure anhydrous conditions for NaH reactivity and monitor temperature to avoid side reactions.

Q. How is the compound purified post-synthesis?

- Methodology : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 2–10% EtOAc in hexanes). For hydrogenated derivatives, post-reaction workup includes washing with NaHCO₃ and brine, followed by drying over MgSO₄ .

- Validation : TLC (Rf = 0.6 in hexane/EtOAc 1:1) confirms purity .

Q. What spectroscopic techniques are used for characterization?

- Methodology :

- ¹H NMR : Peaks at δ 1.31 ppm (ethyl ester protons), 4.30 ppm (ester CH₂), and aromatic protons at 7.40–8.05 ppm (CDCl₃ solvent) .

- IR : Stretches for carbonyl (C=O, ~1740 cm⁻¹) and amide groups (~1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks consistent with C₁₆H₁₉NO₆ .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Adjust stoichiometry of NaH and alkylating agents (e.g., 1.2–1.5 equivalents of NaH) to minimize side reactions .

- Use Pd/C-catalyzed hydrogenation for nitro or ketone reductions (5 kg/cm² H₂ pressure, 6 days) to improve selectivity .

Q. What stereochemical challenges arise during synthesis, and how are they addressed?

- Insight : The malonate core can lead to rotameric mixtures in NMR due to restricted rotation (e.g., diastereomers in hydrogenated derivatives) .

- Resolution : Use chiral chromatography or asymmetric catalysis (e.g., enantioselective alkylation with chiral auxiliaries) .

Q. What biological mechanisms are hypothesized for this compound?

- Hypotheses :

- Enzyme Inhibition : The acetamidophenyl group may interact with kinase ATP-binding sites, analogous to nitropyridine derivatives .

- Antimicrobial Activity : Structural similarity to dinitrophenyl malonates suggests potential disruption of microbial cell walls .

- Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination) and microbial susceptibility testing .

Q. How should researchers interpret contradictory spectral data (e.g., unexpected NMR peaks)?

- Approach :

- Rotamers : Multiple signals in ¹H NMR may arise from restricted rotation around the malonate core. Use variable-temperature NMR to confirm .

- Impurities : Compare with literature data (e.g., PubChem entries) and repeat chromatography with alternative eluents (e.g., dichloromethane/methanol) .

Q. What is the compound’s role in medicinal chemistry research?

- Applications :

Properties

IUPAC Name |

diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-5-24-17(22)15(18(23)25-6-2)11(3)16(21)13-7-9-14(10-8-13)19-12(4)20/h7-11,15H,5-6H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOHSQHYRPGUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C(=O)C1=CC=C(C=C1)NC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516556 | |

| Record name | Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81937-39-5 | |

| Record name | Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.